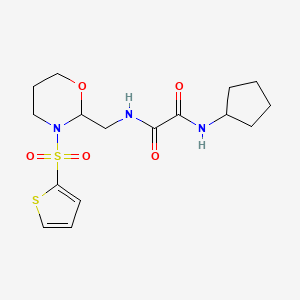

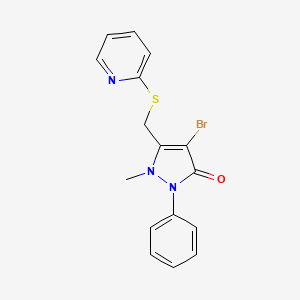

N1-cyclopentyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amide derivative that has been synthesized using specific methods and has shown promising results in various scientific research applications.

Scientific Research Applications

Protective Effects and Cardiotoxicity Mitigation

Research on related compounds, such as oxazaphosphorines, demonstrates their use in therapeutic applications, including the treatment of chronic and acute leukemias, lymphoma, myeloma, and cancers of the breast and ovary. A study highlighted the protective effect of N-Acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats, showcasing the potential for mitigating side effects of chemotherapeutic agents (Mansour, El kiki, & Hasan, 2015).

Antitumor Agents and Cell Death Mechanisms

Compounds such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, are being studied for their selective cytotoxic activity and potential as antitumor agents. These compounds induce programmed cell death in sensitive cell types, suggesting a role in cancer therapy through mechanisms involving oxidative stress (Ha, Woster, Yager, & Casero, 1997).

Novel Synthetic Approaches in Organic Chemistry

Research also focuses on novel synthetic approaches for related oxalamides and oxazinan derivatives. A study presented a new synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an operationally simple and high-yielding methodology. This research contributes to the development of new strategies for synthesizing complex molecules (Mamedov et al., 2016).

Peptidoleukotriene Antagonists for Asthma Treatment

The synthesis and characterization of compounds with specific functional groups, aiming at peptidoleukotriene antagonism for potential asthma treatment, indicate the therapeutic relevance of such molecules. These studies explore structure-activity relationships to identify effective compounds (Matassa et al., 1990).

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides, where compounds like N,N'-bis(thiophen-2-ylmethyl)oxalamide serve as catalysts, are explored for their efficacy in synthesizing aromatic and aliphatic primary amides. This research highlights the versatility of copper catalysis in organic synthesis (De, Yin, & Ma, 2017).

properties

IUPAC Name |

N'-cyclopentyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S2/c20-15(16(21)18-12-5-1-2-6-12)17-11-13-19(8-4-9-24-13)26(22,23)14-7-3-10-25-14/h3,7,10,12-13H,1-2,4-6,8-9,11H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSNDTIPSBNHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B2590446.png)

![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2590456.png)

![5-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2590459.png)

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2590464.png)

![4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline](/img/structure/B2590468.png)